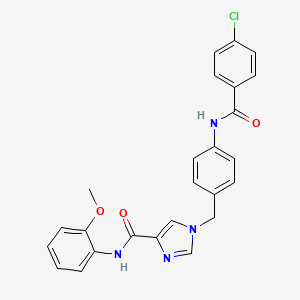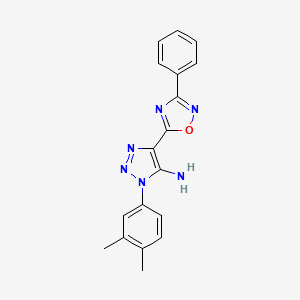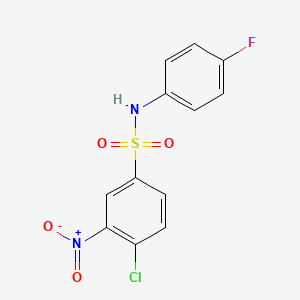
1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide, also known as CB-839, is a small molecule inhibitor of glutaminase, an enzyme involved in the metabolism of glutamine. CB-839 has gained significant attention in the scientific community due to its potential as an anti-cancer drug, as well as its use in studying the role of glutamine metabolism in various physiological processes.
Mechanism of Action
As mentioned earlier, 1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide inhibits glutaminase, an enzyme involved in the metabolism of glutamine. Glutamine is an important nutrient for cancer cells, as it provides the carbon and nitrogen needed for the synthesis of nucleotides, amino acids, and other molecules required for cell growth and division. By inhibiting glutaminase, this compound deprives cancer cells of this important nutrient, leading to cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has been shown to have other physiological effects. For example, this compound has been shown to reduce inflammation in models of colitis and arthritis. This compound has also been shown to improve insulin sensitivity in models of obesity and diabetes.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide is its specificity for glutaminase, which reduces the likelihood of off-target effects. However, this compound has relatively poor solubility, which can make it difficult to use in some experiments. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several potential future directions for research on 1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide. One area of interest is the use of this compound in combination with other therapies, such as immune checkpoint inhibitors or targeted therapies. Another area of interest is the use of this compound in other disease contexts, such as neurodegenerative diseases or metabolic disorders. Finally, there is interest in developing more potent and selective glutaminase inhibitors that could have even greater therapeutic potential than this compound.
Synthesis Methods
The synthesis of 1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide involves several steps, starting with the reaction of 4-chlorobenzoic acid with 4-aminobenzyl alcohol to form 4-(4-chlorobenzyl)benzyl alcohol. This compound is then reacted with 2-methoxyphenyl isocyanate to form 4-(4-chlorobenzamido)benzyl alcohol. The final step involves the reaction of this compound with imidazole-4-carboxylic acid to form this compound.
Scientific Research Applications
1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the growth of various cancer cell lines, including those that are resistant to other therapies. This compound has also been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel and cisplatin.
properties
IUPAC Name |
1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-(2-methoxyphenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O3/c1-33-23-5-3-2-4-21(23)29-25(32)22-15-30(16-27-22)14-17-6-12-20(13-7-17)28-24(31)18-8-10-19(26)11-9-18/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPMVWQZAAMBTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methoxyphenyl)amino]-1-(2-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2628170.png)

![2-Chloro-N-[2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethyl]acetamide](/img/structure/B2628172.png)
![(2E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2628174.png)
![9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2628175.png)
![4-Methoxy-2-{[(4-methylphenyl)sulfonyl]methyl}-1-nitrobenzene](/img/structure/B2628179.png)
![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2628180.png)
![(3,5-Dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2628182.png)

![Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate](/img/structure/B2628184.png)
![3-(2-oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2628188.png)
![3-Bromo-6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B2628189.png)
![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2628192.png)
